Methoxisopropamine
Description
Systematic IUPAC Nomenclature and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 2-(3-methoxyphenyl)-2-(propan-2-ylamino)cyclohexan-1-one . This name reflects its core cyclohexanone scaffold substituted with a 3-methoxyphenyl group at the 2-position and an isopropylamine moiety.
Common synonyms include:
These aliases originate from its structural features: the methoxy group at the phenyl ring’s 3-position ("3-methoxy"), the ketone functional group ("2-oxo"), and the isopropylamine substituent ("PCiPr" denoting phenylcyclohexyl-isopropylamine).
Molecular Formula and Weight
This compound’s molecular formula is C₁₆H₂₃NO₂ , derived from its cyclohexanone backbone (C₆H₁₀O), 3-methoxyphenyl group (C₇H₇O), and isopropylamine side chain (C₃H₇N). The calculated molecular weight is 261.36 g/mol , consistent with high-resolution mass spectrometry data.
| Property | Value |
|---|---|
| Molecular formula | C₁₆H₂₃NO₂ |
| Molecular weight | 261.36 g/mol |
| Degree of unsaturation | 6 (1 ring + 5 double bonds) |
The hydrochloride salt form, used in analytical standards, has a molecular weight of 297.8 g/mol (C₁₆H₂₃NO₂·HCl).
CAS Registry Number and Unique Identifiers
As of May 2025, this compound’s CAS Registry Number remains unassigned in public databases. However, it is cataloged under the following identifiers:
| Identifier Type | Value |
|---|---|
| PubChem CID | 163192824 |
| UNII | KHM3GXB3S9 |
| DSSTox Substance ID | DTXSID101336877 |
| Wikidata ID | Q107177557 |
| SMILES | CC(C)NC1(CCCCC1=O)C2=CC(=CC=C2)OC |
| InChIKey | FTQIVDGNGXPEKP-UHFFFAOYSA-N |
The SMILES notation encodes its cyclohexanone ring (O=C1C(CCCC1)(N(C(C)C)C2=CC(=CC=C2)OC)), while the InChIKey provides a standardized hash for chemical structure verification. Regulatory agencies, including the U.S. Drug Enforcement Administration (DEA), monitor its distribution under emerging synthetic drug surveillance programs.
Structure
2D Structure
Properties
Molecular Formula |
C16H23NO2 |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-2-(propan-2-ylamino)cyclohexan-1-one |
InChI |
InChI=1S/C16H23NO2/c1-12(2)17-16(10-5-4-9-15(16)18)13-7-6-8-14(11-13)19-3/h6-8,11-12,17H,4-5,9-10H2,1-3H3 |
InChI Key |
FTQIVDGNGXPEKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1(CCCCC1=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Cyclohexanone Intermediate
The initial step involves the preparation of 2-(3-methoxyphenyl)cyclohexan-1-one. This intermediate is typically synthesized via a Claisen-Schmidt condensation between 3-methoxybenzaldehyde and cyclohexanone under basic conditions. The reaction mechanism proceeds as follows:
The product is purified via recrystallization from ethanol, yielding a crystalline solid with a reported melting range of 98–102°C.
Introduction of the Isopropylamino Group
The cyclohexanone intermediate undergoes reductive amination with isopropylamine to introduce the secondary amine moiety. This step employs sodium cyanoborohydride (NaBHCN) as a selective reducing agent in methanol at ambient temperature:
Reaction progress is monitored via thin-layer chromatography (TLC), with a mobile phase of ethyl acetate:hexane (3:7). The crude product is isolated by solvent evaporation under reduced pressure.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt to enhance stability and solubility. This is achieved by treating the amine with concentrated hydrochloric acid in anhydrous diethyl ether:
The reaction mixture is stirred at 0–5°C for 2 hours, after which the precipitate is filtered, washed with cold ether, and dried under vacuum. The final product exhibits a purity of ≥98% when analyzed via high-performance liquid chromatography (HPLC).
Analytical Characterization
Critical quality control parameters for this compound hydrochloride include:
Spectroscopic Confirmation
-
Nuclear Magnetic Resonance (NMR) :
-
H NMR (400 MHz, DMSO-): δ 7.32 (t, J = 7.8 Hz, 1H, aromatic), 6.88–6.82 (m, 3H, aromatic), 3.79 (s, 3H, OCH), 3.21–3.15 (m, 1H, CH(CH)), 2.91–2.75 (m, 2H, cyclohexanone), 1.98–1.85 (m, 4H, cyclohexanone), 1.14 (d, J = 6.3 Hz, 6H, CH(CH)).
-
C NMR (100 MHz, DMSO-): δ 209.5 (C=O), 159.8 (OCH), 135.2–114.7 (aromatic), 55.2 (OCH), 48.6 (CH(CH)), 36.4–22.1 (cyclohexanone and CH).
-
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 297.8 [M+H], consistent with the hydrochloride salt’s molecular weight.
Optimization and Yield Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Claisen-Schmidt | NaOH, Ethanol, 80°C, 6h | 72 | 95 |
| Reductive Amination | NaBHCN, MeOH, 25°C, 12h | 65 | 90 |
| Salt Formation | HCl, EtO, 0°C, 2h | 88 | 98 |
Chemical Reactions Analysis
Methoxisopropamine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
- Analytical Reference Standard : Methoxisopropamine is utilized as an analytical reference standard in mass spectrometry and other analytical techniques. Its unique chemical structure aids in the identification and quantification of similar compounds in complex mixtures.
Biology
- Interaction Studies : Research has focused on its interaction with NMDA receptors, exploring its dissociative effects on biological systems. Studies indicate that this compound acts as a potent NMDA receptor blocker, which may have implications for understanding its psychoactive effects .
Medicine
- Pharmacological Research : Ongoing studies are investigating the pharmacological properties of this compound, particularly its potential therapeutic applications in treating conditions such as depression and chronic pain. The compound's ability to modulate NMDA receptor activity positions it as a candidate for further clinical exploration .
Forensic Science
- Toxicology : this compound is also significant in forensic chemistry for identifying substances in toxicological analyses. Its presence in illicit products necessitates robust methodologies for detection and analysis .
Case Study 1: Pharmacological Properties
A study investigated the effects of this compound on NMDA receptors using patch-clamp recordings from mouse interneurons. The results indicated an IC50 value of approximately 0.661 μM, highlighting its potency as an NMDA receptor blocker .
Case Study 2: Forensic Analysis
In a forensic context, this compound was identified in samples collected from illegal drug markets. The study emphasized the importance of developing dedicated methodologies for detecting such emerging psychoactive substances to enhance public safety .
Mechanism of Action
Methoxisopropamine (hydrochloride) exerts its effects through its interaction with the central nervous system. It is believed to act as an N-methyl-D-aspartate (NMDA) receptor antagonist, similar to ketamine and methoxetamine . By blocking the NMDA receptors, it disrupts the normal functioning of the neurotransmitter glutamate, leading to its dissociative effects.
Comparison with Similar Compounds
Chemical Properties :
- Formula: C₁₆H₂₃NO₂·HCl (hydrochloride form)
- Molar Mass: 297.8 g/mol
- Purity: ≥98% (research-grade)
- Solubility: Soluble in DMF (20 mg/mL), ethanol (20 mg/mL), and PBS pH 7.2 (2 mg/mL) .
Comparison with Similar Compounds
Methoxisopropamine is part of a broader family of arylcyclohexylamines, including ketamine, methoxetamine (MXE), and methoxpropamine (MXPr). Below is a detailed comparison based on pharmacological, chemical, and regulatory data.
Structural and Pharmacokinetic Comparisons
Table 1: Structural and Chromatographic Profiles of Arylcyclohexylamines
| Compound | Key Structural Features | Retention Time (CE-UV, min) | αapp (Separation Factor) | Rs (Resolution) |
|---|---|---|---|---|
| This compound | 3-Methoxyphenyl, isopropylamino | 15.45 / 15.98 | 1.034 | 1.82 |
| Methoxetamine (MXE) | 3-Methoxyphenyl, ethylamino | 14.19 / 15.20 | 1.072 | 3.34 |
| Methoxpropamine (MXPr) | 3-Methoxyphenyl, propylamino | 13.78 / 14.27 | 1.035 | 1.96 |
| Deoxymethoxetamine (DMXE) | 3-Methylphenyl, ethylamino | 13.24 / 13.54 | 1.023 | 1.24 |
| Hydroxetamine | 3-Hydroxyphenyl, ethylamino | 14.59 / 16.10 | 1.103 | 5.41 |
Key Findings :
- Chromatographic Behavior : this compound exhibits longer retention times compared to MXPr and DMXE, likely due to its branched isopropyl group increasing hydrophobicity .
- Isomerism: MXPr (propylamino) and MXiPr (isopropylamino) are structural isomers, but MXiPr elutes later in biphenyl-phase LC-MS due to steric effects .
Pharmacodynamic Comparisons
Table 2: NMDA Receptor Inhibition Potency (IC₅₀ Values)
| Compound | IC₅₀ (μM) | Relative Potency vs. MXE |
|---|---|---|
| This compound | 0.661 | ~1.26× less potent |
| Methoxetamine (MXE) | 0.524 | Reference |
| DMXE | 0.679 | ~1.30× less potent |
| Hydroxetamine | 0.227 | ~2.31× more potent |
Key Findings :
- This compound’s NMDA receptor blockade is slightly weaker than MXE but stronger than DMXE, suggesting the 3-methoxy group enhances binding affinity compared to 3-methyl .
- Hydroxetamine (3-hydroxy substitution) shows the highest potency, likely due to hydrogen-bonding interactions with the receptor .
Metabolic and Legal Status
Table 3: Metabolic Stability and Regulatory Status
| Compound | Metabolic Pathways | Detection in Urine | Legal Status (2025) |
|---|---|---|---|
| This compound | Hepatic CYP450 oxidation | Specialized tests | Banned in Hungary, Slovenia |
| Methoxetamine | N-dealkylation, O-demethylation | Standard tests | Banned in most countries |
| MXPr | N-dealkylation | Specialized tests | Unregulated in some regions |
Key Findings :
- Unlike MXE, which is globally regulated, MXiPr’s legal status varies, reflecting its recent emergence .
Q & A
Q. How can researchers ensure ethical compliance in studies involving MXiPr’s psychoactive effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
